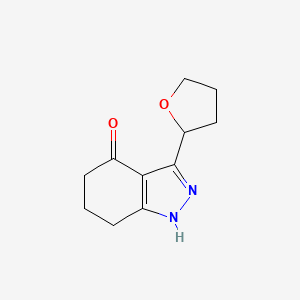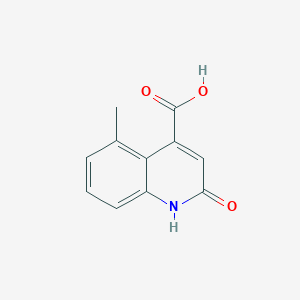
4-Chloro-6-methoxypteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methoxypteridine is a nitrogen-containing heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The chemical structure of this compound includes a chloro group at the 4-position and a methoxy group at the 6-position, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxypteridine can be achieved through various methods. One common approach involves the chlorination of 6-methoxypteridine using thionyl chloride or phosphorus oxychloride under reflux conditions . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-methoxypteridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-methoxypteridine, while oxidation can produce 4-chloro-6-methoxy-2,3-dihydropteridine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methoxypteridine has a wide range of applications in scientific research:
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methoxypteridine involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA interactions.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-methoxypyrimidine: Shares similar structural features but differs in its biological activity and chemical reactivity.
4-Chloro-6-methylpyrimidine: Another related compound with distinct applications in organic synthesis and pharmaceuticals.
2-Chloro-6-methoxypyridine: Similar in structure but used primarily in different industrial applications.
Uniqueness: 4-Chloro-6-methoxypteridine stands out due to its unique combination of chloro and methoxy groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C7H5ClN4O |
|---|---|
Molekulargewicht |
196.59 g/mol |
IUPAC-Name |
4-chloro-6-methoxypteridine |
InChI |
InChI=1S/C7H5ClN4O/c1-13-4-2-9-7-5(12-4)6(8)10-3-11-7/h2-3H,1H3 |
InChI-Schlüssel |
MIXZUPCVUYRHAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C2C(=N1)C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11899558.png)





![Benzo[d]oxazole-2-sulfonamide](/img/structure/B11899607.png)
![6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899608.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine](/img/structure/B11899611.png)



![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B11899637.png)
